

A Comparative Analysis of Phthalanilide and Its Analogs Against Other Kinase Inhibitors

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Compound of Interest

Compound Name: **Phthalanilide**

Cat. No.: **B097482**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **phthalanilide**-related compounds (phthalimides and phthalazines) against other well-established kinase inhibitors. The information presented is supported by experimental data from various studies, with a focus on providing a clear, data-centric overview for researchers in the field of drug discovery and development.

Executive Summary

Phthalanilides and their structural analogs, such as phthalimides and naphthalimides, represent a class of compounds with significant potential as kinase inhibitors. These molecules have been shown to target a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like Kinase 1 (PLK1), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM1). This guide compares the inhibitory activity of these compounds with that of established kinase inhibitors like Erlotinib, Sorafenib, Volasertib, and SGI-1776, providing a quantitative basis for their evaluation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for **phthalanilide**-related compounds and their comparator kinase inhibitors against various kinase targets. Lower values indicate greater potency.

Table 1: EGFR Inhibition

Compound	Class	Target	IC50 (µM)	Comparator	Comparator IC50 (µM)
Phthalimide Derivative 32	Phthalimide	EGFR-TK	0.065[1]	Erlotinib	0.067[1]
Phthalimide Derivative 48	Phthalimide	EGFR-TK	0.089[1]	Erlotinib	0.067[1]
Phthalimide Derivative 22	Phthalimide	EGFR-TK	0.093[1]	Erlotinib	0.067[1]

Table 2: VEGFR-2 Inhibition

Compound	Class	Target	IC50 (µM)	Comparator	Comparator IC50 (µM)
Phthalazine Derivative 7f	Phthalazine	VEGFR-2	0.08[2]	Sorafenib	0.10[2]
Phthalazine Derivative 4b	Phthalazine	VEGFR-2	0.09[3]	Sorafenib	Not specified in study
Phthalazine Derivative 8c	Phthalazine	VEGFR-2	0.10[2]	Sorafenib	0.10[2]
Phthalazine Derivative 7a	Phthalazine	VEGFR-2	0.11[2]	Sorafenib	0.10[2]

Table 3: PLK1 Inhibition

Compound	Class	Target	Kd (µM)	Comparator	Comparator IC50 (nM)
Naphthalimide Derivative 4Bb	Naphthalimide	PLK1	0.29	Volasertib	0.87[4][5][6]

Table 4: PIM1 Inhibition

Compound	Class	Target	IC50 (nM)
SGI-1776	Imidazo[1,2-b]pyridazine	PIM1	7[7][8][9]

Note: Direct comparative data for a **phthalanilide**-based PIM1 inhibitor was not available in the searched literature. SGI-1776 is a well-characterized PIM1 inhibitor provided here as a benchmark.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is a critical step in their evaluation. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction as a quantitative measure of kinase activity.

ADP-Glo™ Kinase Assay Protocol for IC50 Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP at a concentration that is at or near the Km of the kinase for ATP.
- Kinase and Substrate: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., **phthalanilide** derivative) in DMSO, followed by a further dilution in the kinase buffer.

2. Kinase Reaction:

- In a multi-well plate (typically 96- or 384-well, white, opaque), add the diluted test compound or vehicle control (DMSO).
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

3. ADP Detection:

- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.
- Convert ADP to ATP and Generate Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

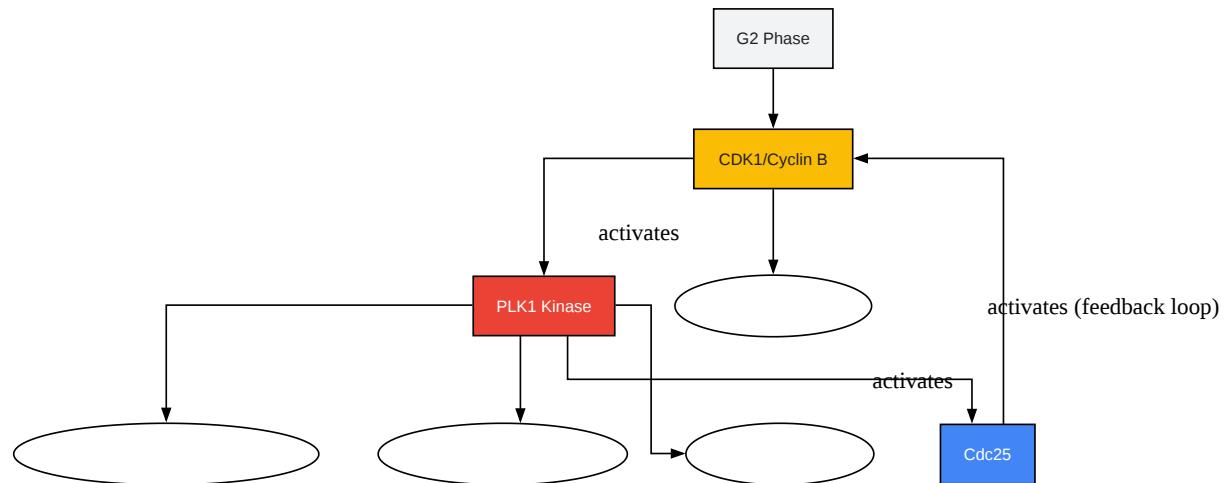
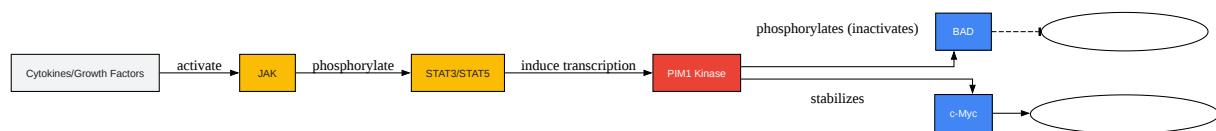
4. Data Acquisition and Analysis:

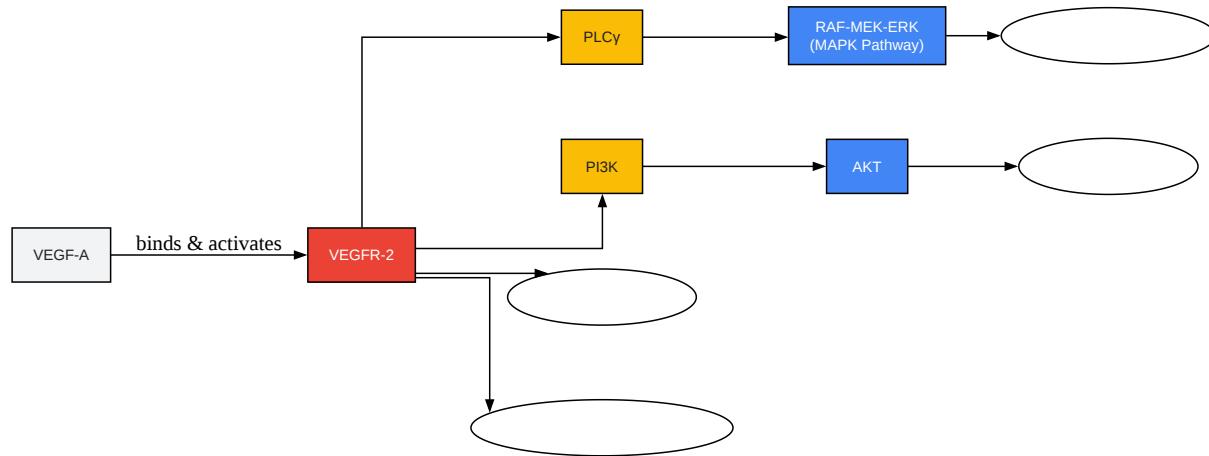
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

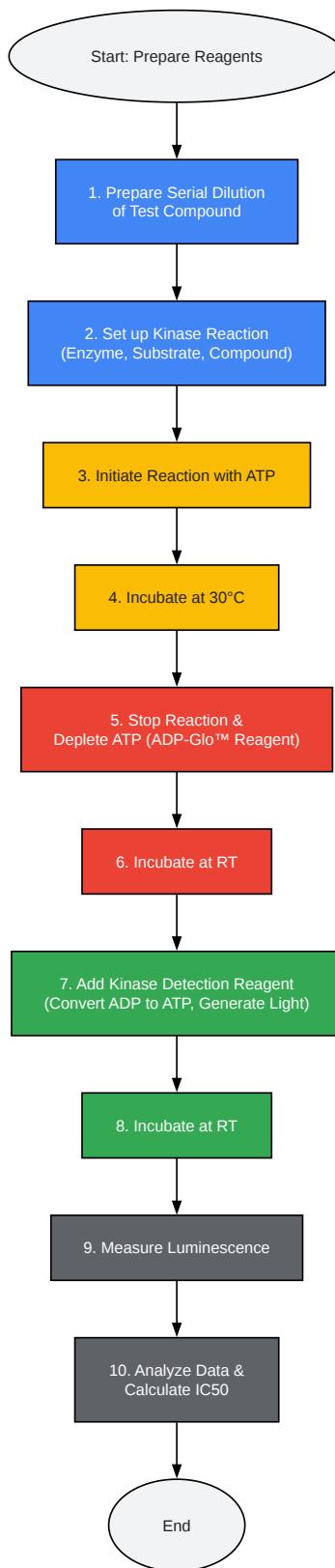
Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.





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